Chiral Purity as a Procurement Gate: (S)- vs. (R)-Enantiomer and Racemate
The (S)-enantiomer (CAS 1567999-77-2) is commercially supplied with a certified purity of ≥98% . The (R)-enantiomer counterpart is assigned a distinct CAS registry number (not identified within the same vendor catalogs for the propanamide series, though the (R)-carboxylic acid analog CAS 1567976-34-4 exists), and procurement of the racemic mixture (CAS 1490901-54-6) introduces a 1:1 mixture of enantiomers whose individual contributions to any biological readout are inseparable without additional chiral separation . In chiral synthesis campaigns, the use of a configurationally defined single enantiomer eliminates the confounding factor of enantiomer-dependent activity divergence, which is a documented phenomenon across chiral imidazole-containing pharmacophores [1].
| Evidence Dimension | Chiral purity (enantiomeric excess inferred from achiral purity and stereospecific synthesis route) |
|---|---|
| Target Compound Data | ≥98% (achiral purity; single (S)-enantiomer, CAS 1567999-77-2) |
| Comparator Or Baseline | Racemic 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanamide (CAS 1490901-54-6); (R)-enantiomer not catalogued as the free amide |
| Quantified Difference | The (S)-enantiomer provides a defined stereochemical entity; the racemate provides a 1:1 mixture of enantiomers whose differential biological effects are uncharacterized. |
| Conditions | Commercial supply specification; no chiral HPLC trace data publicly available for the racemate |
Why This Matters
For any biological assay or asymmetric synthetic application, procurement of the stereochemically defined (S)-enantiomer avoids the interpretive ambiguity and potential activity cancellation or inversion introduced by racemic or opposite-enantiomer material.
- [1] Brooks, W. H., Guida, W. C. and Daniel, K. G. (2011) 'The Significance of Chirality in Drug Design and Development', Current Topics in Medicinal Chemistry, 11(7), pp. 760–770. doi:10.2174/156802611795165098. View Source
